molecular formula C15H11BrFNO3 B3503500 4-bromo-1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene

4-bromo-1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene

Cat. No. B3503500
M. Wt: 352.15 g/mol
InChI Key: FFSZYTAGEVFKJV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-bromo-1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene” is a complex organic molecule that contains a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with bromo, fluoro, and nitrovinyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring and then adding the various substituents in a specific order to avoid unwanted reactions. For example, bromination of fluorobenzene could be a possible step .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. The bromo, fluoro, and nitrovinyl groups would likely cause the molecule to be polar, and the presence of the benzene ring could result in delocalized π electrons .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the bromo, fluoro, and nitrovinyl groups. These groups could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar substituents and the benzene ring could affect its solubility, boiling point, and melting point .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism of action would depend on the specific biological target. In a chemical context, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “4-bromo-1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, such as its reactivity, toxicity, and flammability .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

4-bromo-1-[(4-fluorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-13-3-6-15(12(9-13)7-8-18(19)20)21-10-11-1-4-14(17)5-2-11/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSZYTAGEVFKJV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene
Reactant of Route 2
4-bromo-1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.